molecular formula C8H11N5O3 B602433 Acyclovir-d4

Acyclovir-d4

Katalognummer: B602433
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: MKUXAQIIEYXACX-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acyclovir-d4 ist eine deuterierte Form von Acyclovir, einem Guanosin-Analogon mit starker antiviraler Aktivität. Es wird hauptsächlich als interner Standard für die Quantifizierung von Acyclovir in verschiedenen analytischen Methoden verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Die Verbindung ist besonders wertvoll in der Forschung aufgrund ihrer Stabilität und präzisen Quantifizierungsfähigkeiten.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Deuterierung von Acyclovir. Eine gängige Methode beginnt mit Guanosin als Rohstoff, der Acylierungs-, Kondensations- und Hydrolysereaktionen durchläuft, um Acyclovir zu bilden . Der Deuterierungsprozess beinhaltet den Austausch von Wasserstoffatomen gegen Deuterium, typischerweise unter Verwendung deuterierter Reagenzien unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess gewährleistet eine hohe Ausbeute und Reinheit mit stabilen und reichlich vorhandenen Rohstoffquellen. Die Reaktionsbedingungen sind auf Sicherheit, Einfachheit und Wirtschaftlichkeit optimiert .

Wirkmechanismus

Target of Action

Acyclovir-d4, a deuterated compound of Acyclovir, is a synthetic analog of the purine nucleoside, guanosine . It has antiviral activity against herpes simplex viruses type 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV) . The primary targets of this compound are the viral thymidine kinase (TK) enzymes encoded by these viruses .

Mode of Action

This compound is selectively converted into its monophosphate form by the viral thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

This compound interferes with the viral DNA polymerization through competitive inhibition with guanosine triphosphate and obligatory chain termination . This action affects the replication of the herpes simplex virus’s DNA, thereby inhibiting the virus’s ability to proliferate .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion to the monophosphate form by viral thymidine kinase, and then to the diphosphate form by cellular guanylate kinase, and finally to the triphosphate form by various cellular enzymes . .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of viral DNA synthesis and viral replication . This results in the termination of the growing viral DNA chain and inactivation of the viral DNA polymerase . These actions effectively suppress the proliferation of the virus.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that continuous release and persistence of antiviral drugs in the environment, even at trace concentrations, can impose toxicity to the organisms present in the surroundings . Therefore, the environmental context is an important consideration in the use of antiviral drugs like this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acyclovir-d4 involves the deuteration of acyclovir. A common method starts with guanosine as the raw material, which undergoes acylation, condensation, and hydrolysis reactions to form acyclovir . The deuteration process involves replacing hydrogen atoms with deuterium, typically using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, with stable and abundant raw material sources. Reaction conditions are optimized for safety, simplicity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acyclovir-d4 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptsächlich gebildete Produkte

Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Acyclovir-d4 ist aufgrund seiner deuterierten Natur einzigartig, die eine verbesserte Stabilität bietet und eine präzise Quantifizierung in analytischen Methoden ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen genaue Messungen entscheidend sind .

Eigenschaften

IUPAC Name

2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXAQIIEYXACX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.22g) in water (30ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44ml, containing 4.4mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol -- 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1mm Hg for 16 hours to give 0.20g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)guanine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine (0.375g) and methanol (80ml) saturated with anhydrous ammonia was heated in a bomb at 125° C. for 5 hours. The bomb was cooled in an ice bath and the reaction mixture removed. Solvent and excess ammonia were removed under reduced pressure at 50° C. After the residue was triturated with cold water to remove the ammonium chloride formed, the remaining solid was dried and then recrystallized from methanol to give pure 9-(2-hydroxyethoxymethyl)guanine (0.24g), m.p. 256.5°-257° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Diacetylguanine
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl) adenine (0.22 g) in water (30 ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44 ml, containing 4.4 mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol - 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1 mm Hg for 16 hours to give 0.20 g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)quanine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the primary use of Acyclovir-d4 in the context of the provided research papers?

A1: this compound serves as an internal standard (IS) in LC-MS/MS methods for quantifying Acyclovir in human plasma. [, ] This technique is crucial for accurate and precise measurements of Acyclovir concentrations, especially in bioequivalence studies. []

Q2: Why is the use of an internal standard like this compound important in analyzing Acyclovir levels?

A2: Acyclovir analysis in biological samples, such as plasma, can be influenced by various factors that introduce variability during sample preparation and analysis. Using a structurally similar, stable isotope-labeled compound like this compound helps to:

  • Improve accuracy and precision: The use of an IS improves the reliability and reproducibility of Acyclovir quantification, leading to more accurate and precise results. [, ]

Q3: Are there any specific challenges in analyzing Acyclovir, and how does the use of this compound help to address these?

A3: One significant challenge in analyzing Valacyclovir, a prodrug of Acyclovir, is its tendency to hydrolyze into Acyclovir both in vivo and ex vivo. [] This conversion can lead to inaccurate Acyclovir measurements if not adequately controlled. The use of this compound, alongside appropriate sample collection and storage techniques, allows for accurate Acyclovir quantification even in the presence of Valacyclovir hydrolysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.